Amyline (1-13) (humaine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

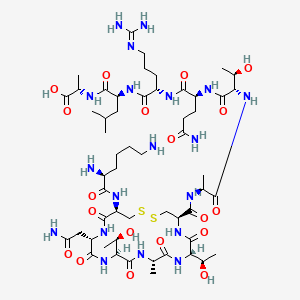

Amylin (1-13) (human) is a fragment and residues within amyloid cores of Amylin (human IAPP). Amylin is a glucose-regulating hormone, which deposits as amyloid fibrils in the condition of type II diabetes (T2D). Amylin (1-13) (human) has no effect on fibril formation, as it cannot form fibrils by itself .

Synthesis Analysis

The synthesis of Amylin in organic solvent resulted in high yields of monoPEGylated human amylin, which showed large stability against aggregation, an 8 times increase in half-life in vivo compared to the non-conjugated amylin, and pharmacological activity .Molecular Structure Analysis

Amylin is a naturally occurring 4 kDa peptide hormone composed of 37 amino acids with an intramolecular disulfide bridge between cysteine residues at positions 2 and 7 and an amidated C-terminus. Both of these are essential for amylin to carry out its biological activity .Chemical Reactions Analysis

Amylin (1-13) (human) does not have any significant effect on fibril formation as it cannot form fibrils by itself .Physical And Chemical Properties Analysis

Amylin (1-13) (human) has a molecular weight of 1378.58 and a formula of C54H95N19O19S2. Its sequence is Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala with a disulfide bridge between Cys2 and Cys7 .Applications De Recherche Scientifique

Traitement du diabesity

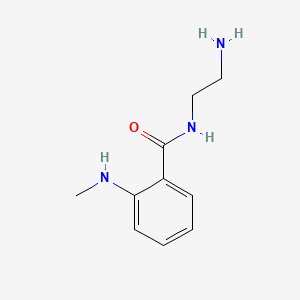

L'amyline joue un rôle important dans le traitement du diabesity, un terme qui combine le diabète et l'obésité. Elle agit comme une hormone neuroendocrine, co-sécrétée avec l'insuline, et possède des propriétés anorexigènes, ce qui signifie qu'elle supprime l'appétit. Les analogues de l'amyline, tels que la pramlintide et la cagrilintide, sont utilisés en pharmacologie clinique pour améliorer l'homéostasie du glucose et réduire le poids corporel chez les patients diabétiques {svg_1}.

Satiété et contrôle métabolique

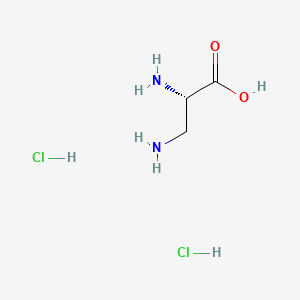

En tant que régulateur de la satiété en fin de repas, l'amyline limite le taux de vidange gastrique et réduit la sécrétion de glucagon pancréatique, en particulier dans les états postprandiaux. Ce contrôle de la satiété et des processus métaboliques rend l'amyline et ses analogues essentiels dans la gestion de l'apport énergétique et du métabolisme du glucose, qui sont des facteurs clés dans le traitement de l'obésité et du diabète {svg_2}.

Recherche neuroendocrine

Le rôle de l'amyline en tant qu'hormone neuroendocrine offre une perspective précieuse dans la recherche neuroendocrine. Sa co-sécrétion avec l'insuline et ses effets sur l'homéostasie du glucose fournissent des informations sur l'axe intestin-cerveau et sa fonction essentielle dans le maintien de l'équilibre énergétique, ce qui est essentiel pour comprendre les troubles métaboliques {svg_3}.

Études d'agrégation amyloïde

La recherche sur les espèces amyloïdes au niveau de la molécule unique permet de dévoiler les structures hétérogènes des espèces amyloïdes dépendantes du pH et les secrets des mécanismes d'agrégation amyloïde associés au diabète de type 2. Ceci est crucial pour le développement de traitements capables de prévenir ou d'inverser le processus d'agrégation {svg_4}.

Analyse du phénotype des récepteurs

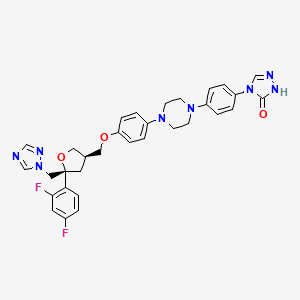

Comprendre la liaison et la sélectivité des agonistes peptidiques aux récepteurs de l'amyline est fondamental pour le développement de nouveaux agents thérapeutiques. Les structures haute résolution et la dynamique intrinsèque des complexes récepteurs fournissent des informations sur les bases structurales du phénotype du récepteur de l'amyline, ce qui est essentiel pour la conception de médicaments {svg_5}.

Pharmacothérapie contre l'obésité

Les analogues dérivés de l'amyline font partie des approches les plus prometteuses pour la pharmacothérapie contre l'obésité. La découverte que l'amyline sensibilise aux actions cataboliques de la leptine a stimulé l'intérêt général pour sa physiologie et sa pharmacologie. Ces analogues sont des options de traitement importantes pour les patients diabétiques et pourraient bientôt conduire à l'ajout de nouveaux médicaments sur le marché {svg_6}.

Mécanisme D'action

Target of Action

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a neuroendocrine anorexigenic polypeptide hormone . It is co-secreted with insulin from β-cells of the pancreas in response to food consumption . The primary targets of Amylin are the amylin receptors, which are present in various tissues, including the brain, kidney, and heart .

Mode of Action

Amylin interacts with its targets to regulate several physiological processes. It slows gastric emptying, inhibits glucagon secretion, and induces satiety . These actions help to regulate postprandial glucose levels and reduce caloric intake . Amylin and insulin have complementary actions in regulating nutrient levels in the circulation .

Biochemical Pathways

Amylin affects glucose control through several mechanisms, including slowed gastric emptying, regulation of postprandial glucagon, and reduction of food intake . It also plays a role in the gut-brain axis, which is critical for maintaining glucose and energy homeostasis . Amylin’s effect on these biochemical pathways helps to maintain glucose homeostasis and decrease body weight .

Pharmacokinetics

Amylin’s metabolism involves a dual process of renal clearance and proteolysis, forming different metabolites . Physiological plasma concentrations of Amylin vary between 4 and 25 pmol/L . The pharmacokinetic properties of Amylin and its analogs, such as pramlintide, are similar .

Result of Action

The molecular and cellular effects of Amylin’s action include the inhibition of glucagon secretion, delay in gastric emptying, and induction of satiety . These effects result in improved glycemic control, reduced caloric intake, and potential weight loss .

Action Environment

The action, efficacy, and stability of Amylin can be influenced by various environmental factors. For instance, the presence of other hormones, such as insulin, can affect Amylin’s function . Additionally, factors such as diet and lifestyle can influence the levels of Amylin and its effectiveness in regulating glucose homeostasis .

Safety and Hazards

Orientations Futures

The pathological findings and physiological functions of amylin have led to the introduction of pramlintide, an amylin analog, for the treatment of diabetes. The history of amylin’s discovery is a representative example of how a pathological finding can translate into physiological exploration and lead to pharmacological intervention . Understanding the importance of transitioning from pathology to physiology and pharmacology can provide novel insight into diabetes mellitus and Alzheimer’s disease .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJHDVYKOOSMFN-UOJHWKIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H95N19O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1378.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)